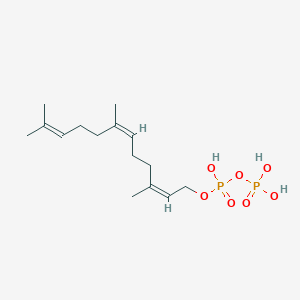

2-cis,6-cis-Farnesyl diphosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H28O7P2 |

|---|---|

Molecular Weight |

382.33 g/mol |

IUPAC Name |

phosphono [(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate |

InChI |

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9-,15-11- |

InChI Key |

VWFJDQUYCIWHTN-FBXUGWQNSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C |

Origin of Product |

United States |

Enzymatic Transformations of 2 Cis,6 Cis Farnesyl Diphosphate

Role as an Intermediate in Sesquiterpenoid Biosynthesis

2-cis,6-cis-Farnesyl diphosphate (B83284) (Z,Z-FPP) serves as a crucial intermediate in the biosynthesis of a specific class of sesquiterpenoids. While the majority of sesquiterpenes are derived from the all-trans isomer, (E,E)-farnesyl diphosphate, a distinct pathway utilizing Z,Z-FPP has been identified, leading to the formation of what are sometimes referred to as class II sesquiterpenes. nih.gov The biosynthesis of Z,Z-FPP itself is catalyzed by (2Z,6Z)-farnesyl diphosphate synthase (zFPS), an enzyme that facilitates the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov This cis-prenyltransferase establishes the Z,Z configuration of the farnesyl backbone, which is a prerequisite for the subsequent cyclization reactions that define this biosynthetic route. nih.gov The discovery of zFPS and sesquiterpene synthases that specifically utilize Z,Z-FPP has unveiled a novel avenue for the generation of structural diversity within the vast family of sesquiterpenoids. nih.gov

Cyclization by Sesquiterpene Synthases (e.g., Santalene and Bergamotene (B12702309) Synthase)

A key step in the biosynthesis of certain sesquiterpenes is the enzymatic cyclization of 2-cis,6-cis-farnesyl diphosphate. For instance, in wild tomato (Solanum habrochaites), a santalene and bergamotene synthase (SBS) has been shown to specifically utilize Z,Z-FPP as its substrate. nih.gov This enzyme catalyzes the formation of several sesquiterpene olefins, with santalene and bergamotene being prominent products. nih.govqmul.ac.uk The reaction mechanism involves the ionization of Z,Z-FPP to generate a cisoid farnesyl cation, which then undergoes a series of cyclizations and rearrangements to yield the final products. nih.gov

Interestingly, some sesquiterpene synthases exhibit remarkable plasticity in their substrate recognition. For example, a santalene synthase from Santalum album (SaSSy) can utilize both (E,E)-FPP and (Z,Z)-FPP to produce a similar suite of santalenes and bergamotene. nih.gov When acting on (Z,Z)-FPP, the proposed mechanism involves the initial ionization to either (3S)- or (3R)-nerolidyl diphosphate, followed by cyclization. nih.gov This dual-substrate capacity highlights the evolutionary adaptability of these enzymes and provides a mechanism for expanding the chemical diversity of sesquiterpenoids within a single organism.

Stereochemical Outcomes of Cyclization Reactions

The stereochemistry of the final sesquiterpene products is intricately controlled by the conformation of the substrate within the enzyme's active site and the specific catalytic residues that guide the cyclization cascade. The cyclization of this compound by santalene and bergamotene synthases leads to the formation of specific stereoisomers. For example, the cyclization of Z,Z-FPP by santalene synthase from Santalum album (SaSSy) can proceed through different cyclization conformations, leading to products such as α-endo-bergamotene and (-)-epi-β-santalene from an endo-cyclization, and α- and β-santalene from an exo-cyclization. nih.gov

The stereochemical course of these reactions has been investigated through detailed mechanistic studies. These studies have provided insights into the formation of key carbocationic intermediates and the subsequent skeletal rearrangements that determine the final stereochemistry of the products, including (-)-epi-β-santalene, (-)-β-santalene, (-)-α-santalene, and various isomers of bergamotene. nih.gov The conformation of the isoprenyl side chain of the farnesyl diphosphate substrate plays a crucial role in dictating the stereochemical outcome of the cyclization. nih.gov

Involvement in Longer-Chain cis-Polyprenyl Diphosphate Synthesis

This compound can also serve as a precursor for the biosynthesis of longer-chain cis-polyprenyl diphosphates. These molecules are essential components in various cellular processes, including the biosynthesis of dolichols and the glycosyl carrier lipid undecaprenyl diphosphate. The elongation of the polyprenyl chain occurs through the sequential addition of isopentenyl diphosphate (IPP) units in a cis-configuration, a reaction catalyzed by cis-prenyltransferases. nih.gov

Specificity of cis-Prenyltransferases for this compound

Cis-prenyltransferases exhibit specificity for their allylic diphosphate primers. While some utilize (E,E)-FPP, others have a preference for or exclusively use cis-isomers like this compound. For instance, a cis-prenyltransferase from Mycobacterium tuberculosis (Rv1086) catalyzes the formation of Z,E-FPP from geranyl diphosphate and IPP, which then acts as a primer for further chain elongation. nih.gov This highlights the existence of specialized enzymes that generate specific cis-isomers of farnesyl diphosphate to initiate the synthesis of longer-chain polyprenyls. The enzyme trans,polycis-polyprenyl diphosphate synthase (EC 2.5.1.88) shows the highest activity with (2Z,6E)-farnesyl diphosphate as its allylic substrate, demonstrating the specificity of certain cis-prenyltransferases for particular FPP isomers. wikipedia.org

Formation of Undecaprenyl Diphosphate and Other Polyisoprenoids

One of the most critical long-chain polyisoprenoids is undecaprenyl diphosphate (UPP), a C55 lipid carrier essential for bacterial cell wall biosynthesis. nih.govpnas.org The synthesis of UPP is catalyzed by undecaprenyl diphosphate synthase (UPPS), a cis-prenyltransferase that sequentially condenses eight molecules of IPP with farnesyl diphosphate (FPP). nih.govpnas.org While many UPPS enzymes utilize (E,E)-FPP as the initial substrate, the involvement of cis-FPP isomers in initiating the synthesis of other long-chain polyisoprenoids is well-established. wikipedia.org For example, the biosynthesis of dolichols, which are long-chain polyprenols, involves cis-prenyltransferases that elongate an initial FPP molecule. pnas.orgwikipedia.org The final chain length of these polyisoprenoids is thought to be determined by the size of the hydrophobic pocket within the active site of the respective cis-prenyltransferase. pnas.org

Downstream Enzyme Interactions and Metabolic Flux

The expression levels and catalytic efficiencies of the enzymes involved play a significant role in controlling the metabolic flux. Overexpression of farnesyl diphosphate synthase (FPPS) in yeast has been shown to stimulate the activity of cis-prenyltransferases involved in dolichol synthesis, indicating that the supply of the FPP precursor can influence the output of downstream pathways. nih.gov Conversely, the inhibition of competing pathways, such as squalene (B77637) synthesis, can lead to an upregulation of dolichol synthesis. nih.gov This demonstrates the interconnectedness of these metabolic networks and the importance of enzyme interactions in determining the ultimate fate of farnesyl diphosphate isomers.

Regulatory Nodes in Isoprenoid Metabolic Networks

The isoprenoid metabolic network, responsible for synthesizing a vast array of functionally diverse molecules, is tightly controlled at multiple levels to ensure cellular homeostasis and appropriate responses to developmental or environmental cues. nih.govuni.lu Within this intricate network, the enzymes that synthesize and consume prenyl diphosphates act as critical regulatory nodes, directing the flow of common five-carbon precursors—isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)—towards specific downstream pathways. researchgate.netnih.gov

While much of the focus has been on (2E,6E)-Farnesyl diphosphate synthase (FPPS) as a key regulatory enzyme, the synthesis of the Z,Z-isomer represents a distinct and equally important control point. nih.govresearchgate.net The enzymes responsible for producing this compound (Z,Z-FPP), known as cis-prenyltransferases (CPTs), are evolutionarily and structurally distinct from their trans-prenyltransferase counterparts. nih.govnih.gov This distinction is fundamental to their regulatory role.

The commitment of IPP and DMAPP to the synthesis of Z,Z-FPP is a regulated step that diverts these precursors from other major pathways, such as the synthesis of sterols, ubiquinones, or geranylgeranyl diphosphate (GGPP). researchgate.netfrontierspartnerships.org The expression and activity of Z,Z-FPP synthases can be regulated at the genetic level, offering a mechanism for temporal and spatial control over the production of Z,Z-FPP-derived metabolites. nih.gov For instance, in plants, different members of prenyltransferase gene families can be differentially regulated in response to stimuli like herbivory or pathogen attack, allowing the plant to redirect metabolic flux towards the production of specific defense compounds derived from particular isoprenoid precursors. nih.govnih.gov

Furthermore, feedback regulation is a common theme in isoprenoid biosynthesis. Down-regulation of one branch can lead to the up-regulation of another, often through post-translational mechanisms. oup.com For example, suppressing (E,E)-FPS activity in Arabidopsis leads to a compensatory up-regulation of HMGR, the rate-limiting enzyme of the mevalonate (B85504) (MVA) pathway. oup.com This suggests that the pool of prenyl diphosphates is tightly monitored, and the enzymes controlling specific isomers like Z,Z-FPP are integral components of this sensing and response network, thereby functioning as crucial regulatory nodes.

Crosstalk with Other Prenyltransferase Pathways

The biosynthesis of isoprenoids is not a collection of linear, isolated pathways but rather a highly interconnected network where various prenyltransferase pathways exhibit significant crosstalk. nih.govuni.lu This interaction is largely centered on the competition for and utilization of a common pool of short-chain prenyl diphosphate precursors. researchgate.net The pathway involving Z,Z-FPP is deeply embedded in this network, interacting with both trans- and other cis-prenyltransferase pathways.

The most direct form of crosstalk is the competition for the universal C5 building blocks, IPP and DMAPP. nih.gov Z,Z-FPP synthases must compete for these substrates with a host of other enzymes, including:

(E,E)-Farnesyl Diphosphate Synthase (FPPS) : This trans-prenyltransferase produces the E,E-isomer of FPP, a precursor for sterols, sesquiterpenes, and protein farnesylation. researchgate.netnih.gov

Geranylgeranyl Diphosphate Synthase (GGPPS) : This enzyme synthesizes the C20 GGPP, a precursor for carotenoids, chlorophylls, and geranylgeranylated proteins. researchgate.netfrontierspartnerships.org

Other cis-Prenyltransferases : This group of enzymes is responsible for synthesizing long-chain polyprenols and dolichols, which are essential for processes like N-glycosylation. nih.govnih.gov

In eukaryotes, cis-prenyltransferases are often heterodimeric or heterotetrameric complexes, such as the human complex composed of DHDDS (the catalytic subunit) and NgBR (a regulatory subunit), which is essential for full enzymatic activity. nih.govresearchgate.netpnas.org These enzymes catalyze the synthesis of long polyprenyl chains, often using a trans-prenyl diphosphate like (E,E)-FPP as a primer. researchgate.netfrontierspartnerships.org This represents a direct point of crosstalk, where the product of a trans-prenyltransferase pathway becomes the substrate for a cis-prenyltransferase pathway.

Conversely, the synthesis of Z,Z-FPP establishes a competing branch. The production of Z,Z-FPP by a dedicated synthase diverts the flow of IPP away from the pathways initiated by (E,E)-FPP. In some organisms, specific enzymes exhibit bifunctionality or relaxed substrate specificity, further complicating the network. For example, some cis-prenyltransferases can generate shorter-chain products, such as the Z,E-FPP produced by an enzyme in Mycobacterium tuberculosis, which serves a specific biological function in that organism. nih.gov The existence of distinct cis- and trans-prenyltransferases, which likely evolved separately but utilize the same substrates, necessitates a complex regulatory system to manage the flux and crosstalk between these interconnected pathways. nih.govohio-state.edu

Structural Biology and Mechanistic Enzymology of 2 Cis,6 Cis Farnesyl Diphosphate Utilizing Enzymes

Three-Dimensional Structures of Relevant cis-Prenyltransferases

The three-dimensional structures of cis-prenyltransferases reveal a distinct fold and active site architecture that sets them apart from their trans-prenyltransferase counterparts. While both enzyme families catalyze the condensation of isopentenyl diphosphate (B83284) (IPP) with an allylic diphosphate, they are evolutionarily unrelated and differ in their primary sequences, tertiary structures, and catalytic mechanisms. researchgate.net

The crystal structure of a truncated form of (2Z,6Z)-farnesyl diphosphate synthase (ΔzFPS) from the wild tomato Solanum habrochaites has provided significant insights into the architecture of this class of enzymes. elsevierpure.comexpasy.org Like other cis-prenyltransferases, ΔzFPS exhibits a Rossmann-like fold. elsevierpure.comexpasy.org The functional enzyme is a homodimer, with the two monomers associated through hydrogen bonds and hydrophobic interactions. elsevierpure.comexpasy.org

A key feature of the enzyme's structure is a large central cavity that houses the active site. elsevierpure.com This active site is further divided into two distinct substrate-binding sites, designated S1 and S2. elsevierpure.comexpasy.orgnih.gov The S1 site is responsible for binding the allylic substrate, which for zFPS can be dimethylallyl diphosphate (DMAPP) or neryl diphosphate (NPP), while the S2 site accommodates the incoming isopentenyl diphosphate (IPP) molecule. elsevierpure.comexpasy.org The hydrophobic pocket of the S1 site is primarily formed by two α-helices (α2 and α3) and four β-strands (βA, βB, βE, and βF). nih.gov

The active site of zFPS is lined with a series of conserved residues that are crucial for substrate binding and catalysis. In the S1 site of ΔzFPS, the allylic substrate interacts with the side chains of several key residues, including N88, R89, R90, Y103, L106, and R137. elsevierpure.comexpasy.org Notably, L106 plays a critical role in determining the product chain length. elsevierpure.comexpasy.org

The S2 site, which binds IPP, also features a set of conserved residues that position the substrate for the condensation reaction. The pyrophosphate moiety of IPP is held in place by interactions with three conserved arginine residues and a serine residue. nih.gov A conserved asparagine residue is positioned to facilitate proton abstraction from C2 of IPP during the catalytic cycle. nih.gov

Magnesium ions (Mg²⁺) are essential cofactors for the catalytic activity of cis-prenyltransferases. nih.gov In the active site, a Mg²⁺ ion is coordinated by the phosphate (B84403) groups of both the allylic and homoallylic substrates, as well as by a conserved aspartate residue within a "P-loop" and two water molecules. nih.gov

While the precise mechanisms of substrate channeling and product release in zFPS are not yet fully elucidated, studies on other cis-prenyltransferases offer potential models. It has been proposed that substrate binding occurs in a sequential manner, with the allylic substrate (e.g., FPP in longer-chain CPTs) binding to the S1 site before the Mg²⁺-IPP complex binds to the S2 site. nih.gov

For long-chain cis-prenyltransferases, which are often membrane-associated, a "tug-of-war" mechanism has been suggested for product release. In this model, the growing hydrophobic product chain increasingly interacts with the lipid membrane. This interaction eventually pulls the product from the active site, with the probability of release increasing with chain length. nih.gov Human cis-prenyltransferase complexes have been shown to possess an outlet channel for the elongating isoprenoid, supporting a model of direct membrane insertion during catalysis. nih.gov This mechanism effectively uncouples the volume of the active site from the final length of the product. nih.gov For shorter-chain, soluble enzymes like zFPS, the mechanism of product release may differ and is an area requiring further investigation.

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

To date, specific molecular dynamics (MD) simulations for (2Z,6Z)-farnesyl diphosphate synthase and its complexes with substrates have not been extensively reported in the scientific literature. However, MD simulations have proven to be a powerful tool for understanding the dynamics and catalytic mechanisms of other prenyltransferases, such as farnesyltransferase (a trans-prenyltransferase). nih.gov Such simulations can provide valuable insights into the conformational flexibility of the active site, the role of key residues in substrate binding and catalysis, and the dynamic process of ligand-induced conformational changes. nih.gov Applying MD simulations to zFPS could help to elucidate the precise dynamics of substrate binding, the conformational changes that occur during catalysis, and the mechanism of product release.

Mutational Analysis and Structure-Function Relationships

Site-directed mutagenesis studies have been instrumental in dissecting the structure-function relationships of zFPS and related short-chain cis-prenyltransferases from Solanum species. elsevierpure.comnih.gov These studies have successfully identified key amino acid residues that determine the substrate and product specificity of these enzymes.

A comparative analysis of neryl diphosphate synthase 1 (NDPS1), which produces the C10 product neryl diphosphate (NPP), and zFPS, which synthesizes the C15 product Z,Z-FPP, revealed that four amino acid residues within the conserved domain II are critical for this specificity. nih.gov These residues are located within the second α-helix of the enzyme. nih.gov

Subsequent structural modeling and site-directed mutagenesis pinpointed the importance of the relative positioning of aromatic amino acid residues at positions 100 and 107 in determining whether the enzyme produces NPP or Z,Z-FPP. nih.gov For example, a key mutation that can alter the product specificity has been identified, demonstrating the direct link between specific amino acid changes and the resulting isoprenoid product.

Furthermore, a study on a truncated version of zFPS (ΔzFPS) revealed that the residue H103 is a key element in determining the enzyme's function, including its ability to catalyze irregular head-to-middle condensation reactions in addition to the canonical head-to-tail condensations. elsevierpure.com This highlights the intricate relationship between the enzyme's structure and its catalytic versatility.

| Enzyme Variant | Mutation | Key Finding on Function | Reference |

| S. habrochaites zFPS | Multiple variants | Aromatic residues at positions 100 and 107 are key determinants of product specificity (NPP vs. Z,Z-FPP). | nih.gov |

| ΔzFPS | H103Y | Revealed various substrate-binding modes and was crucial for studying both head-to-tail and head-to-middle catalytic mechanisms. | elsevierpure.com |

Substrate Specificity Determinants for 2-cis,6-cis-Farnesyl Diphosphate and Analogs

The substrate specificity of (2Z,6Z)-farnesyl diphosphate synthase is a key factor in the biosynthesis of specific sesquiterpenes. The enzyme must correctly select its allylic and homoallylic substrates to produce Z,Z-FPP.

As established through mutational studies, the identity of amino acid residues within the active site, particularly in conserved domain II, plays a crucial role in determining the length of the final product. nih.gov The size and nature of the amino acid side chains in this region appear to control the size of the allylic substrate binding pocket, thereby dictating whether the enzyme prefers a C5 (DMAPP) or C10 (NPP) primer for the final condensation step.

Specifically, the work on S. habrochaites zFPS and NDPS1 has shown that the interplay between aromatic residues at positions 100 and 107 is a major determinant of whether the enzyme will produce the C10 neryl diphosphate or continue the elongation to the C15 this compound. nih.gov This provides a clear example of how subtle changes in the active site architecture can lead to significant differences in the final product.

Studies using substrate analogs with other cis-prenyltransferases have also provided insights into the reaction mechanism, which is believed to be a concerted process rather than one involving a carbocation intermediate. While specific studies with a wide range of analogs for zFPS are limited, the existing data on related enzymes suggest that the active site is finely tuned to accommodate the specific stereochemistry and chain length of its natural substrates.

Biological Significance of 2 Cis,6 Cis Farnesyl Diphosphate

Contribution to Secondary Metabolite Diversity

2-cis,6-cis-Farnesyl diphosphate (B83284) (Z,Z-FPP) is a pivotal precursor molecule that significantly contributes to the vast diversity of secondary metabolites found in nature, particularly within the terpenoid class. Terpenoids represent the largest and most structurally varied class of natural products, with over 55,000 identified compounds. nih.gov Their biosynthesis originates from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm of eukaryotes, archaea, and some bacteria, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids of plants and most bacteria. nih.govnih.gov

The subsequent elongation of these C5 units is catalyzed by prenyltransferases, leading to the formation of acyclic isoprenoid diphosphates of varying chain lengths. psu.edu Farnesyl diphosphate (FPP), a C15 isoprenoid, is a key intermediate at a major branch point in terpenoid biosynthesis. nih.gov While the more common (E,E)-FPP isomer serves as the precursor for a wide range of compounds, the stereoisomer Z,Z-FPP provides an alternative route to a distinct and significant array of secondary metabolites. nih.gov

The structural diversity of terpenoids is largely generated by the action of terpene synthases (TPSs), which convert the linear isoprenoid diphosphates into a multitude of cyclic and acyclic carbon skeletons. psu.edud-nb.info The specific stereochemistry of the FPP isomer, such as Z,Z-FPP, influences the subsequent cyclization reactions catalyzed by TPSs, leading to the formation of unique terpene backbones. This enzymatic plasticity allows for the generation of a wide chemical space from a limited set of precursors. d-nb.info

Plant Sesquiterpenes and Specialized Metabolites

In the plant kingdom, Z,Z-FPP plays a crucial role in the biosynthesis of a specific class of sesquiterpenes (C15 terpenoids) and other specialized metabolites. While the majority of plant sesquiterpenes are derived from (E,E)-FPP, a notable subset originates from its cis-isomers, including Z,Z-FPP. nih.govnih.gov The formation of Z,Z-FPP itself is catalyzed by Z,Z-farnesyl diphosphate synthase (zFPS). nih.gov

The wild tomato species Solanum habrochaites provides a well-characterized example of the importance of Z,Z-FPP in generating specialized metabolites. This plant produces a class of sesquiterpenes, designated as class II sesquiterpenes, that are biosynthesized from Z,Z-FPP. nih.gov Research has identified two key enzymes encoded by genes at the Sst2 locus: a Z,Z-farnesyl pyrophosphate synthase (zFPS) and a sesquiterpene synthase (SBS). The zFPS enzyme synthesizes Z,Z-FPP, which is then utilized by the SBS enzyme to produce the characteristic class II sesquiterpenes. nih.gov This discovery highlights a distinct biosynthetic pathway that contributes to the chemical diversity observed in the plant kingdom.

The cyclization of Z,Z-FPP by different terpene synthases can lead to a variety of sesquiterpene skeletons. For instance, the tobacco 5-epi-aristolochene synthase (TEAS), when incubated with (2Z,6E)-FPP, a related cis-isomer, produces a range of cyclic sesquiterpenes, demonstrating the potential for diverse products from cis-farnesyl cations. researchgate.net This enzymatic promiscuity underscores how the availability of different FPP isomers can significantly expand the repertoire of plant secondary metabolites. These specialized metabolites often play critical roles in plant defense against herbivores and pathogens, as well as in attracting pollinators. researchgate.netnih.gov

| Plant Species | Enzyme(s) | Precursor | Product(s) | Reference(s) |

| Solanum habrochaites | zFPS, SBS | Z,Z-Farnesyl diphosphate | Class II sesquiterpenes | nih.gov |

| Nicotiana tabacum | 5-epi-aristolochene synthase (TEAS) | (2Z,6E)-Farnesyl diphosphate | (+)-2-epi-prezizaene, (-)-alpha-cedrene, (R)-(-)-beta-curcumene, etc. | researchgate.net |

Microbial Terpenoids

The contribution of Z,Z-FPP to the diversity of microbial terpenoids is an area of ongoing research. While (E,E)-FPP is the more common precursor in microbes as well, the existence of microbial terpene synthases capable of utilizing cis-isomers of FPP has been demonstrated. nih.gov This suggests that pathways involving Z,Z-FPP may contribute to the vast array of terpenoids produced by bacteria and fungi. d-nb.inforesearchgate.net

Microbial terpene synthases often exhibit remarkable plasticity, capable of converting various FPP analogues, including those with cis-double bonds, into novel compounds. d-nb.info For example, studies on bacterial sesquiterpene synthases have shown that they can accept synthetic FPP analogues and catalyze different cyclization reactions, leading to previously unknown chemical structures. d-nb.info The ability of some microbial terpene synthases to utilize both (Z,E)-FPP and Z,Z-FPP as substrates further indicates the potential for diverse product formation from these precursors. nih.gov

The terpenoids produced by microorganisms have a wide range of biological activities and applications. researchgate.net The exploration of microbial biosynthetic pathways, including those that may utilize Z,Z-FPP, holds promise for the discovery of new and valuable natural products.

Role in Protein Prenylation

Protein prenylation is a post-translational modification where an isoprenoid group, such as a farnesyl or geranylgeranyl moiety, is attached to a cysteine residue at or near the C-terminus of a target protein. This modification is crucial for the proper localization and function of a wide variety of proteins involved in cellular signaling and other fundamental processes. researchgate.net

The primary donor of the farnesyl group in protein farnesylation is (E,E)-farnesyl diphosphate. Farnesyltransferase (FTase) is the enzyme responsible for catalyzing this transfer. While the direct involvement of Z,Z-FPP in protein prenylation is not as well-established as that of its (E,E)-isomer, the broader context of isoprenoid biosynthesis is central to this process. The synthesis of FPP, regardless of its isomeric form, is a critical upstream step. researchgate.net

Farnesyl diphosphate synthase (FPPS) is the key enzyme that synthesizes FPP from IPP and DMAPP. nih.govresearchgate.net The regulation of FPPS activity is therefore essential for controlling the pool of FPP available for protein prenylation and other biosynthetic pathways. In plants, the cytosolic pool of (E,E)-FPP is under tight regulatory control due to its central role in protein farnesylation, as well as in the biosynthesis of brassinosteroid hormones and membrane sterols. nih.gov

Ecological and Evolutionary Aspects of 2-cis,6-cis-Farnesyl Diphosphate Pathways

The evolution of Z,Z-FPP biosynthetic pathways has significant ecological and evolutionary implications. The ability of organisms to produce a diverse array of secondary metabolites, including those derived from Z,Z-FPP, provides a selective advantage in their interactions with the environment. researchgate.net

In plants, the specialized sesquiterpenes produced from Z,Z-FPP can function as defense compounds against herbivores and pathogens. nih.govresearchgate.net The evolution of these unique biosynthetic pathways, such as the one found in Solanum habrochaites, likely occurred in response to specific ecological pressures. The diversification of terpene synthase enzymes, which can utilize different FPP isomers, has been a key driver in the evolution of chemical diversity in plants. bioinformatics.nlresearchgate.net

From an evolutionary perspective, the enzymes involved in isoprenoid biosynthesis, including cis-prenyltransferases, are conserved across different domains of life, yet also show significant diversification. nih.gov For example, microbial-type terpene synthase genes are found widely in non-seed land plants but not in seed plants, suggesting distinct evolutionary trajectories for terpene biosynthesis in different plant lineages. nih.gov The study of these enzymes and their products in various organisms provides insights into the evolutionary history of metabolic pathways and the adaptation of organisms to their specific ecological niches.

The presence of cis-acting regulatory elements in the promoter regions of genes encoding farnesyl diphosphate synthase suggests that their expression is responsive to environmental cues and hormonal signals, such as jasmonate and salicylic (B10762653) acid. nih.govmdpi.com This indicates that the production of FPP, and consequently the downstream terpenoids, is tightly regulated to meet the ecological demands of the organism. frontiersin.org

Methodological Approaches in 2 Cis,6 Cis Farnesyl Diphosphate Research

Enzyme Cloning, Expression, and Purification Strategies

The journey into understanding Z,Z-FPP biosynthesis typically begins with the identification and isolation of the gene encoding the responsible synthase.

Cloning and Expression: Researchers have successfully cloned and characterized farnesyl diphosphate (B83284) synthase (FPS) genes from a variety of organisms, including fungi like Poria cocos and plants such as Dendrobium nobile and Rosa rugosa. nih.govnih.govpeerj.com The process often involves techniques like degenerate polymerase chain reaction (PCR), inverse PCR, and cassette PCR to isolate the full-length cDNA of the target gene. mdpi.com For instance, in the study of Poria cocos, a putative FPS gene fragment was first obtained by degenerate PCR, followed by inverse PCR and cassette PCR to secure the flanking regions. frontiersin.org Once the gene is cloned, it is often inserted into an expression vector, such as pET-28a or pPICZαA, for recombinant protein production in a suitable host system. nih.govnih.gov Escherichia coli and the yeast Pichia pastoris are commonly used expression hosts due to their rapid growth and high protein yields. nih.govnih.gov

Purification: Following expression, the recombinant enzyme is purified to homogeneity. A common strategy involves engineering a polyhistidine-tag (His-tag) onto the enzyme, which allows for efficient purification using nickel-chelating affinity chromatography. nih.gov The purity and molecular weight of the enzyme are then verified using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov For example, the recombinant FPS from Poria cocos was purified using Ni2+-chelating chromatography, resulting in a single band on an SDS-PAGE gel corresponding to its calculated molecular weight of approximately 42 kDa. nih.gov

Genetic Manipulation and Pathway Engineering

To enhance the production of Z,Z-FPP or to study the function of zFPS, researchers employ various genetic manipulation and metabolic engineering techniques.

Site-Directed Mutagenesis: This powerful technique is used to introduce specific mutations into the enzyme's amino acid sequence to probe the function of individual residues or to alter the enzyme's catalytic properties, such as substrate specificity and product profile. nih.govscispace.comaddgene.org For example, site-directed mutagenesis of a dimethylallyl tryptophan synthase, guided by molecular modeling, successfully switched its substrate preference from L-tryptophan to L-tyrosine. nih.gov Similarly, mutagenesis studies on cis-prenyltransferases have been conducted to understand the determinants of product chain length. nih.gov

Metabolic Engineering: To increase the in vivo production of Z,Z-FPP and its derivatives, such as Z,Z-farnesol, the host organism's metabolism is often re-engineered. This can involve overexpressing the zFPS gene and other key enzymes in the biosynthetic pathway, as well as knocking out or downregulating genes that divert precursors to competing pathways. nih.govnih.gov In a notable study, E. coli was engineered to produce Z,Z-farnesol by expressing a Z,Z-FPP synthase and a phosphatase to convert the Z,Z-FPP product to Z,Z-farnesol. nih.gov This work also involved screening multiple Z,Z-FPP synthases and phosphatases to identify the most efficient combination. nih.gov Further enhancements in product titers have been achieved through the optimization of fermentation conditions. nih.gov The CRISPR/Cas9 system has also emerged as a valuable tool for multiplexed genome editing in metabolic engineering strategies in hosts like Saccharomyces cerevisiae to enhance the production of FPP-derived sesquiterpenes. nih.gov

In Vitro Biochemical Characterization

The functional properties of purified zFPS enzymes are meticulously studied through a variety of in vitro assays.

Product Analysis Techniques (e.g., Radio-TLC, GC-MS)

Radio-TLC: Radio thin-layer chromatography (Radio-TLC) is a sensitive method for analyzing the products of enzymatic reactions, particularly when using radiolabeled substrates. researchgate.netescholarship.orgresearchgate.netnih.govescholarship.org In a typical assay for Z,Z-FPP synthase, a radiolabeled substrate like [14C]isopentenyl diphosphate is used. researchgate.net After the enzymatic reaction, the products are extracted, often dephosphorylated using an acid phosphatase, and then separated by TLC. researchgate.net The radioactive products on the TLC plate are then visualized using autoradiography or a radio-TLC scanner. researchgate.netresearchgate.net This technique was used in the characterization of the Z-farnesyl diphosphate synthase from Mycobacterium tuberculosis, where the reaction products were dephosphorylated, separated on a reverse-phase TLC plate, and the radiolabeled farnesol (B120207) was visualized. researchgate.net

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for identifying and quantifying the volatile products of zFPS reactions, typically after enzymatic dephosphorylation of the farnesyl diphosphate product to farnesol. peerj.comfrontiersin.org The reaction mixture is extracted, the diphosphate moiety is removed by a phosphatase, and the resulting alcohol is analyzed by GC-MS. frontiersin.org The retention time and mass spectrum of the product are compared to those of authentic standards to confirm its identity. peerj.comfrontiersin.org This method has been widely used to confirm the function of cloned FPS genes from various sources. peerj.comfrontiersin.org

Spectroscopic and Chromatographic Methods for Intermediate and Product Identification

HPLC: High-performance liquid chromatography (HPLC) is another valuable tool for the analysis of prenyl diphosphates. nih.gov Reverse-phase HPLC can be used to separate and quantify the products of FPPS reactions, including different isomers of farnesyl diphosphate. nih.gov In some studies, the products of in vitro enzyme assays are analyzed by RP-HPLC to identify and quantify the synthesized isoprenoid diphosphates. nih.gov

NMR Spectroscopy: While less commonly reported for routine analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of novel isoprenoid compounds. It can provide detailed information about the stereochemistry of the double bonds in the farnesyl chain, which is crucial for distinguishing between different isomers of FPP.

Bioinformatics and Omics Approaches

The advent of high-throughput sequencing and computational biology has revolutionized the discovery and characterization of genes and pathways involved in the biosynthesis of natural products like Z,Z-FPP.

Transcriptomic and Proteomic Profiling

Transcriptomic and proteomic profiling are powerful 'omics' technologies that provide a comprehensive overview of gene expression at the RNA and protein levels, respectively. In the context of 2-cis,6-cis-farnesyl diphosphate ((Z,Z)-FPP) research, these approaches are instrumental in identifying and characterizing the genes and enzymes involved in its biosynthesis and subsequent conversion into various terpenoids.

Transcriptomic Analysis: This method involves sequencing the complete set of RNA transcripts (the transcriptome) in a cell or organism under specific conditions. It is widely used to discover novel genes encoding enzymes like cis-prenyltransferases (cis-PTs), which are responsible for synthesizing (Z,Z)-FPP, and the terpene synthases (TPS) that use it as a substrate. nih.govnih.gov By comparing the transcriptomes of organisms or tissues that produce high versus low levels of (Z,Z)-FPP-derived compounds, researchers can identify candidate genes whose expression levels correlate with product formation. mdpi.comfrontiersin.org For instance, transcriptomic analyses in various plants, such as tomato, sacred lotus, and black pepper, have successfully identified numerous TPS genes involved in the biosynthesis of specific mono-, sesqui-, and diterpenes. mdpi.comfrontiersin.orgnih.gov These studies often reveal that specific TPS genes are expressed in particular tissues (e.g., flowers, leaves, trichomes) or at specific developmental stages, providing clues to their physiological roles. mdpi.comnih.gov

Proteomic Analysis: Proteomics complements transcriptomics by quantifying the actual proteins present, providing a more direct measure of the cell's functional state. nih.govnih.gov Mass spectrometry-based shotgun proteomics is a common technique used to identify and quantify the enzymes involved in terpenoid metabolic pathways. nih.gov Comparing the proteome under different conditions can confirm that the candidate genes identified through transcriptomics are indeed translated into active enzymes. A positive correlation between transcript and protein abundance strengthens the evidence for a gene's function. nih.gov However, discrepancies can also occur, pointing to post-transcriptional, translational, or post-translational levels of regulation, which are critical for controlling metabolic flux. nih.gov

Together, these profiling techniques provide a systems-level understanding of the metabolic networks governing the production of (Z,Z)-FPP and its derivatives. They are essential for identifying the key genetic components—such as specific synthases and regulatory transcription factors—that can be targeted for metabolic engineering. mdpi.comfrontiersin.org

Synthetic Biology and Metabolic Engineering Applications

The unique stereochemistry of (Z,Z)-FPP makes it a valuable precursor for synthesizing a range of bioactive terpenoids that are otherwise difficult to produce. nih.gov Synthetic biology and metabolic engineering leverage biological systems, primarily microorganisms like Escherichia coli and yeast, to create cellular factories for the high-yield production of these valuable compounds. nih.govresearchgate.net This approach offers a sustainable and economically viable alternative to chemical synthesis or extraction from natural, often scarce, sources. researchgate.net

The core strategy involves introducing a heterologous biosynthetic pathway into a microbial host. nih.gov This typically includes:

An upstream module to enhance the supply of the universal isoprene (B109036) precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov

A gene encoding a cis-prenyltransferase (or a (Z,Z)-FPP synthase) to condense IPP with an allylic diphosphate primer, such as neryl diphosphate (NPP), to form (Z,Z)-FPP. nih.gov

A downstream terpene synthase (TPS) to convert (Z,Z)-FPP into the desired final product. nih.gov

Often, a phosphatase is also needed to convert the final phosphorylated terpene into its more stable alcohol form, such as (Z,Z)-farnesol. nih.gov

Rational Design of Biosynthetic Pathways

Rational design is a cornerstone of metabolic engineering that relies on a deep understanding of enzymes, metabolic pathways, and host physiology to construct efficient production routes. researchgate.net This data-driven approach contrasts with methods based on random mutation and screening. Key elements of rational design in the context of (Z,Z)-FPP-derived compounds include:

Enzyme Selection and Discovery: The process begins with identifying suitable enzymes. Databases like KEGG and Rhea are mined to find candidate genes, particularly (Z,Z)-FPP synthases and the specific TPS for the target molecule. researchgate.net For example, a study aiming to produce (Z,Z)-farnesol in E. coli screened five different (Z,Z)-FPP synthases from various organisms to find the most efficient one. nih.gov

Pathway Optimization and Balancing: To maximize product yield, the metabolic flux through the engineered pathway must be optimized. This involves balancing the expression levels of each enzyme in the pathway to avoid the accumulation of toxic intermediates and prevent draining essential metabolites from the host cell. frontiersin.org Techniques such as promoter engineering, ribosome binding site (RBS) optimization, and codon optimization of heterologous genes are employed to fine-tune protein expression. nih.gov

Protein Engineering: The properties of enzymes can be improved through targeted modifications. For instance, creating fusion proteins of sequential enzymes, such as an FPP synthase and a terpene synthase, can enhance catalytic efficiency by channeling the substrate directly from one active site to the next, a concept known as metabolic channeling. nih.govfrontiersin.org Site-directed mutagenesis, guided by the enzyme's 3D structure, can also be used to alter substrate specificity or improve catalytic rates. One study successfully increased (Z,Z)-farnesol production by performing site-directed mutagenesis on a cis-prenyltransferase. nih.gov

Heterologous Production of this compound-Derived Compounds

The principles of synthetic biology and rational design have been successfully applied to produce compounds derived from (Z,Z)-FPP in heterologous hosts. A prime example is the microbial production of (Z,Z)-farnesol, a compound with potential applications in cosmetics and pharmaceuticals. nih.gov

In a notable study, researchers engineered E. coli for the de novo biosynthesis of (Z,Z)-farnesol. nih.gov The project involved a multi-step engineering strategy:

Host Strain Selection: An E. coli strain already engineered to overproduce the precursors IPP and DMAPP was used as the starting point.

Enzyme Screening: Five different (Z,Z)-FPP synthases were tested for their ability to produce (Z,Z)-FPP. Concurrently, thirteen different phosphatases were screened to find the most effective one for converting (Z,Z)-FPP to (Z,Z)-farnesol.

Protein Engineering: Based on structural information, the most promising (Z,Z)-FPP synthase (from Mycobacterium vanbaalenii) was further optimized through site-directed mutagenesis.

Fermentation: The final engineered strain, incorporating the optimized pathway, was grown in a batch fermentation process.

This rational, multi-layered approach resulted in a final titer of 572.13 mg/L of (Z,Z)-farnesol, the highest reported microbial production for this compound to date. nih.gov This work demonstrates the power of metabolic engineering to create efficient cell factories for producing specific stereoisomers of valuable terpenoids.

Table of Research Findings in Heterologous Production

Explore the table below for details on the heterologous production of (Z,Z)-FPP-derived compounds.

| Target Compound | Host Organism | Key Enzymes Introduced | Precursor | Production Titer | Reference |

| (2Z,6Z)-Farnesol | Escherichia coli | (Z,Z)-FPP Synthase (from M. vanbaalenii), Phosphatase | Neryl Diphosphate (NPP) | 572.13 mg/L | nih.gov |

| (2Z,6E)-Farnesol | Escherichia coli | Fusion of IspA and Rv1086 (Z,E-FPP synthase) | Mevalonate (B85504) | 115.6 mg/L | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What enzymatic pathways synthesize 2-<i>cis</i>,6-<i>cis</i>-FPP, and how are they regulated?

- Methodological Insight :

- 2-<i>cis</i>,6-<i>cis</i>-FPP is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, with farnesyl diphosphate synthase (FPPS) catalyzing the sequential condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) .

- Sterol regulatory element-binding proteins (SREBPs) bind to promoter elements (e.g., SRE-3) to regulate FPPS transcription under sterol-depleted conditions . Quantitative RT-PCR (qRT-PCR) and promoter-reporter assays are standard for studying transcriptional regulation .

Q. How is 2-<i>cis</i>,6-<i>cis</i>-FPP quantified in biological systems?

- Methodological Insight :

- GC-MS : Used to detect FPP and its derivatives in trichome extracts (e.g., α-farnesene, nerolidol) with detection limits in ng/mg tissue .

- Isotopic Labeling : <sup>13</sup>C or <sup>3</sup>H-labeled precursors track FPP flux in metabolic studies .

- Enzymatic Assays : FPPS activity is measured via coupled reactions with pyrophosphate-release detection .

Advanced Research Questions

Q. What structural features of FPPS determine stereoselectivity toward <i>cis</i>-isomers?

- Methodological Insight :

- X-ray crystallography of FPPS reveals deep substrate-binding pockets that shield carbocation intermediates, favoring specific stereochemistry . Mutagenesis studies (e.g., Ohnuma et al., 1996) identified residues (e.g., Tyr-81, Asp-243) critical for chain elongation and isomer specificity .

- Example : Random mutagenesis of E. coli FPPS converted it to a geranylgeranyl diphosphate synthase (GGPPS), highlighting flexible active-site regions .

Q. Why do FPPS inhibitors show species-specific efficacy?

- Data Contradiction Analysis :

- Bisphosphonates (e.g., Zometa) inhibit human FPPS but are less effective against Trypanosoma cruzi FPPS due to structural differences in the active site (e.g., hydrophobic vs. polar residues) .

- Structural Basis : Cryo-EM and docking studies of T. gondii FPPS show divergent binding pockets, necessitating parasite-specific inhibitor design .

Q. How can metabolic engineering optimize 2-<i>cis</i>,6-<i>cis</i>-FPP production in heterologous systems?

- Methodological Insight :

- Yeast Engineering : Overexpression of ssu-GgFPS (geranyl diphosphate synthase) in S. cerevisiae increased FPP levels 4-fold, monitored via qRT-PCR and GC-MS .

- Dynamic Control : Inducible promoters (e.g., GAL1) and subcellular targeting (e.g., mitochondria) enhance yield while avoiding cytotoxicity .

Critical Gaps and Contradictions

- Isomer-Specific Studies : Most structural data focus on trans-FPP (2-<i>trans</i>,6-<i>trans</i>); <i>cis</i>-FPP biosynthesis mechanisms remain underexplored .

- Regulatory Conflicts : SREBP-3 binding enhances FPPS transcription in mammals but is absent in plants, suggesting divergent regulatory networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.